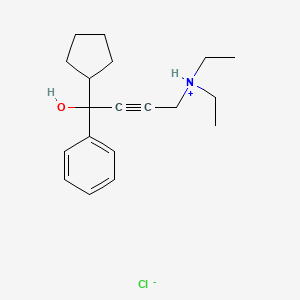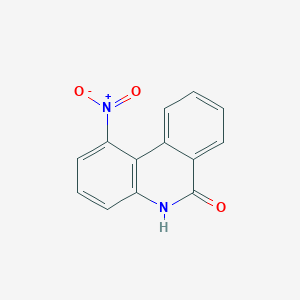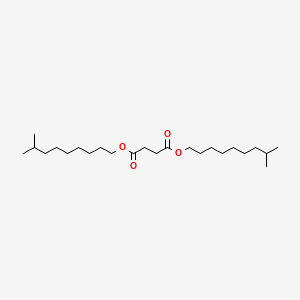
Diisodecyl succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisodecyl succinate, also known as bis(8-methylnonyl) butanedioate, is an ester of succinic acid. It is primarily used in industrial applications due to its unique chemical properties, such as its ability to act as a plasticizer, lubricant, and surfactant. The compound is known for its high molecular weight and excellent thermal stability, making it suitable for various applications in the chemical industry .
準備方法
Synthetic Routes and Reaction Conditions: Diisodecyl succinate is typically synthesized through the esterification of succinic acid with isodecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
Succinic Acid+2Isodecyl Alcohol→Diisodecyl Succinate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous esterification processes. These processes often employ reactive distillation techniques to enhance the efficiency of the reaction and to separate the product from the reaction mixture . The use of fixed bed reactors combined with distillation has also been explored to optimize the production process .
化学反応の分析
Types of Reactions: Diisodecyl succinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to succinic acid and isodecyl alcohol.
Oxidation: The compound can be oxidized to form succinic acid derivatives.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Succinic acid and isodecyl alcohol.
Oxidation: Succinic acid derivatives.
Substitution: Various substituted succinate esters.
科学的研究の応用
Diisodecyl succinate has a wide range of applications in scientific research and industry:
Biology: Investigated for its potential use as a biodegradable additive in lubricants and other materials.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized in the formulation of bio-lubricants and as a surfactant in various industrial applications.
作用機序
The mechanism of action of diisodecyl succinate is primarily related to its function as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing their glass transition temperature. This interaction occurs through the insertion of the this compound molecules between the polymer chains, reducing intermolecular forces and allowing for greater mobility . As a lubricant, it forms a thin film on surfaces, reducing friction and wear.
類似化合物との比較
Diisodecyl succinate can be compared with other similar compounds, such as:
Diisononyl phthalate (DINP): Both are used as plasticizers, but this compound is preferred for applications requiring higher thermal stability and biodegradability.
Diethylhexyl phthalate (DEHP): DEHP is another common plasticizer, but this compound offers better environmental and health profiles due to its lower toxicity and higher biodegradability.
Diheptyl succinate (DHS): Similar in structure, but this compound has a longer carbon chain, providing better plasticizing efficiency and thermal stability.
特性
CAS番号 |
28801-70-9 |
|---|---|
分子式 |
C24H46O4 |
分子量 |
398.6 g/mol |
IUPAC名 |
bis(8-methylnonyl) butanedioate |
InChI |
InChI=1S/C24H46O4/c1-21(2)15-11-7-5-9-13-19-27-23(25)17-18-24(26)28-20-14-10-6-8-12-16-22(3)4/h21-22H,5-20H2,1-4H3 |
InChIキー |
BQSLMFSQEBXZHN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCOC(=O)CCC(=O)OCCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5R)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15343868.png)
![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine](/img/structure/B15343876.png)
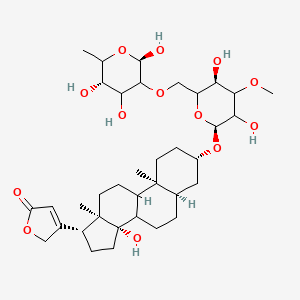

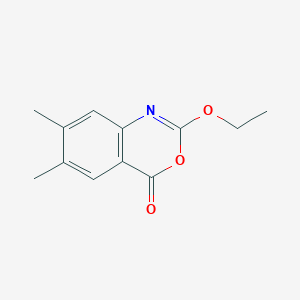
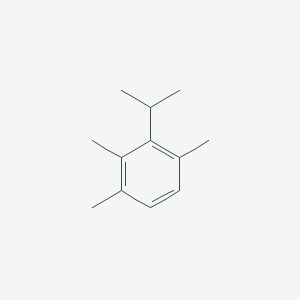
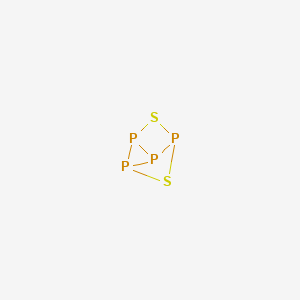
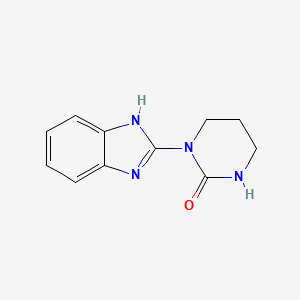

![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
methanone](/img/structure/B15343943.png)
